7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine

Kinase inhibition CDK1/Cyclin B Structure-Activity Relationship

7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 923282-52-4) is a heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine scaffold class, a privileged structure in medicinal chemistry widely explored for kinase inhibition. Its core features a chlorine atom at the 7-position and an ethyl group at the 2-position of the fused pyrazole-pyrimidine system, providing a specific vector for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
CAS No. 923282-52-4
Cat. No. B11908541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine
CAS923282-52-4
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCCN1C=C2C(=N1)C(=NC=N2)Cl
InChIInChI=1S/C7H7ClN4/c1-2-12-3-5-6(11-12)7(8)10-4-9-5/h3-4H,2H2,1H3
InChIKeyMGVBZJVFTKICOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 923282-52-4): Procurement-Ready Overview of a Pyrazolo[4,3-d]pyrimidine Building Block


7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 923282-52-4) is a heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine scaffold class, a privileged structure in medicinal chemistry widely explored for kinase inhibition [1]. Its core features a chlorine atom at the 7-position and an ethyl group at the 2-position of the fused pyrazole-pyrimidine system, providing a specific vector for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions [2]. This compound is primarily positioned as a synthetic intermediate rather than a finished bioactive molecule, making its procurement value contingent on its utility in generating diverse, patentable analogs within kinase-focused and anti-inflammatory drug discovery programs [1].

Why 7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine Cannot Be Interchanged with Other Pyrazolo[4,3-d]pyrimidine or Purine Isosteres


Attempting to substitute 7-chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine with a generic pyrazolo[4,3-d]pyrimidine or a purine isostere overlooks the critical influence of the N2-ethyl substituent on both chemical reactivity and target binding. While the pyrazolo[4,3-d]pyrimidine core is a known adenine bioisostere, the 2-ethyl group on the pyrazole nitrogen directly dictates the regiochemistry of further functionalization and profoundly alters the kinase selectivity profile of the final derivatives [1]. In contrast to the more common 1H- or N1-substituted analogs (e.g., 7-chloro-1-isopropyl derivatives), the 2-ethyl-2H isomer offers a distinct spatial orientation of the N2-substituent, which can lead to differential binding modes with the hinge region of kinases [2]. Furthermore, the single chlorine at the 7-position provides a singular point for selective displacement, unlike the 5,7-dichloro analogs which can yield regioisomeric mixtures during nucleophilic substitution, complicating purification and pharmacological profiling [2].

Quantitative Evidence for the Differentiation of 7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 923282-52-4) from Its Closest Analogs


N2-Ethyl vs. N1-Isopropyl Regiochemistry: Differential Kinase Inhibitory Activity in CDK1/Cyclin B Assays

The biological consequence of the N2-ethyl versus N1-isopropyl substitution is illustrated through a class-level comparison of pyrazolo[4,3-d]pyrimidine-based CDK inhibitors. While specific IC50 data for the exact 7-chloro-2-ethyl-2H building block is not available as a final bioactive agent, the foundational work by Jorda et al. demonstrates that the inhibitory activity of this scaffold series against CDK1/cyclin B is highly sensitive to the N-substitution pattern. Derivatives built from an N1-isopropyl-7-substituted core exhibited CDK1/cyclin B IC50 values ranging from 0.7 to 2.5 µM. The 2-ethyl substitution pattern is expected to alter the hinge-binding geometry, potentially yielding a distinct selectivity window compared to the N1-substituted purine bioisosteres like olomoucine, which has an IC50 of 7.0 µM against the same kinase [1].

Kinase inhibition CDK1/Cyclin B Structure-Activity Relationship Regiochemistry

Mono-Chloro vs. Di-Chloro Reactivity: Simplifying Downstream Derivatization at the 7-Position

A key practical differentiator is the presence of a single chlorine leaving group at the 7-position in 7-chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine, compared to the 5,7-dichloro analog (CAS 1823331-38-9). The general synthetic route for this scaffold, described by Wang et al., involves a chlorination step with POCl3 that introduces chlorine(s) on the pyrimidine ring. With the 5,7-dichloro derivative, subsequent nucleophilic substitution must contend with two reactive sites, requiring careful control of stoichiometry and reaction conditions to avoid regioisomeric mixtures [1]. In contrast, the mono-chloro 7-chloro-2-ethyl analog eliminates this regioselectivity challenge, simplifying purification and improving overall yield for the target 7-substituted derivative. This is a quantifiable advantage: a single-step, single-site substitution reaction avoids the typical 10–30% yield losses associated with separating regioisomeric products from the di-chloro intermediate [1].

Synthetic chemistry Nucleophilic substitution Regioselectivity Building block

2-Ethyl vs. 2-Methyl Substituent: Impact on Lipophilicity and Predicted ADME Profile

The 2-ethyl substituent provides a quantifiable increase in lipophilicity compared to the 2-methyl analog, a critical parameter in early drug discovery. While experimental logP values for the specific compound are not widely published, the calculated logP (cLogP) for 7-chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is approximately 1.5–1.8, compared to 1.0–1.2 for the 2-methyl analog. This difference of ~0.5 log units can significantly affect membrane permeability and metabolic stability [1]. In the context of the broader pyrazolo[4,3-d]pyrimidine class, this incremental lipophilicity has been shown to enhance cellular potency for certain kinase targets while maintaining acceptable solubility profiles [1].

Lipophilicity ADME Drug-likeness Physicochemical property

Optimal Application Scenarios for Procuring 7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 923282-52-4)


Kinase-Focused Medicinal Chemistry for CDK and SYK Inhibitor Libraries

The 2-ethyl-2H scaffold provides a distinct regioisomeric starting point for exploring kinase hinge-binding motifs. Procurement of this building block enables the synthesis of focused libraries targeting CDK1/cyclin B, CDK2, or SYK, where the N2-ethyl orientation can confer selectivity advantages over the canonical N1-substituted purine mimetics [1]. The mono-chloro handle ensures clean, single-point derivatization for rapid SAR exploration [2].

Anti-Inflammatory Drug Discovery Targeting TLR4/p38 Signaling

Based on the demonstrated anti-inflammatory activity of pyrazolo[4,3-d]pyrimidine derivatives in LPS-induced NO production models, this building block can be used to optimize leads against cytokines such as NO, IL-6, and TNF-α. The 2-ethyl substitution pattern offers a vector for modulating the TLR4/p38 inhibitory activity identified in related 7-substituted analogs (e.g., compound 4e with IC50 of 2.64 µM for NO inhibition) [2].

Angiogenesis Inhibitor Development via Cdk5 Targeting

Trisubstituted pyrazolo[4,3-d]pyrimidines have been validated as potent angiogenesis inhibitors acting through Cdk5 inhibition. The 7-chloro-2-ethyl building block is an ideal precursor for generating the final trisubstituted compounds (e.g., LGR1406 and LGR1407), which have demonstrated IC50 values between 1 and 18 µM in endothelial cell proliferation assays and significant inhibition of cell migration and tube formation at non-toxic concentrations [3].

Custom Synthesis and Scale-Up for Preclinical Candidate Optimization

For CROs and CDMOs, the absence of a second reactive chlorine eliminates the need for regioisomeric separation, making this building block amenable to parallel synthesis and scale-up. Its defined purity profile (typically NLT 98%) reduces the burden of pre-synthesis purification, facilitating its direct use in GLP-1-like synthesis campaigns for preclinical candidate optimization [2].

Quote Request

Request a Quote for 7-Chloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.